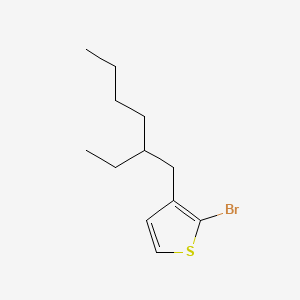

2-Bromo-3-(2-ethylhexyl)thiophene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-3-(2-ethylhexyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIAAXXJIUXUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728807 | |

| Record name | 2-Bromo-3-(2-ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303734-52-3 | |

| Record name | 2-Bromo-3-(2-ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-3-(2-ethylhexyl)thiophene CAS number and properties

An In-Depth Technical Guide to 2-Bromo-3-(2-ethylhexyl)thiophene for Advanced Material Synthesis

Introduction: A Keystone Monomer for Organic Electronics

In the landscape of organic electronics, the performance and processability of semiconducting polymers are paramount. This compound has emerged as a critical building block for the synthesis of high-performance conjugated polymers, particularly poly(3-alkylthiophene)s (P3ATs). Its unique molecular architecture—a brominated thiophene core functionalized with a branched 2-ethylhexyl side chain—provides an ideal combination of reactivity for controlled polymerization and enhanced solubility for solution-based processing.[1]

This guide offers a comprehensive technical overview for researchers, chemists, and material scientists. It moves beyond a simple datasheet to provide field-proven insights into the synthesis, properties, application, and handling of this versatile monomer. The protocols and explanations herein are designed to be self-validating, grounding theoretical knowledge in practical, reproducible laboratory methodology.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are the foundation of any successful experimental work. This compound is a liquid at room temperature, a characteristic attributed to the branched side chain that disrupts intermolecular packing.[2][3][4]

| Identifier / Property | Value | Source(s) |

| CAS Number | 303734-52-3 | [2][3][5] |

| IUPAC Name | This compound | [2][5] |

| Molecular Formula | C₁₂H₁₉BrS | [2][5] |

| Molecular Weight | 275.25 g/mol | [2][3][5] |

| Appearance | Colorless to light yellow clear liquid | [4][6] |

| Density | 1.201 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.523 | [3] |

| Canonical SMILES | CCCCC(CC)CC1=C(SC=C1)Br | [2][5] |

| InChI Key | VWIAAXXJIUXUEC-UHFFFAOYSA-N | [2][3][5] |

Synthesis Pathway and Mechanistic Considerations

The synthesis of this compound is typically achieved through the selective bromination of its precursor, 3-(2-ethylhexyl)thiophene. The choice of brominating agent and reaction conditions is critical to ensure high yield and regioselectivity, targeting the electronically richer C2 position of the thiophene ring.

Causality of Reagent Selection: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[7] Unlike harsher reagents like elemental bromine, NBS allows for a controlled, electrophilic substitution under milder conditions. The reaction is typically performed in a polar aprotic solvent, such as tetrahydrofuran (THF) or chloroform, which facilitates the reaction while minimizing side products. Conducting the reaction in the dark at room temperature is a crucial step to prevent radical side reactions that can be initiated by light.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from standard thiophene bromination methodologies.[7]

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer, add 3-(2-ethylhexyl)thiophene (1.0 eq.). Dissolve it in anhydrous THF (approx. 0.5 M solution).

-

Reagent Addition: In the dark, add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution at 0 °C (ice bath).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification (Self-Validation): The crude product must be purified via flash column chromatography on silica gel using hexane as the eluent. This step is critical for removing the succinimide byproduct and any potential over-brominated species, ensuring the high purity required for subsequent polymerizations.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.

Application in Polymer Synthesis: Grignard Metathesis (GRIM)

The primary application of this compound is as a monomer for synthesizing regioregular poly(3-(2-ethylhexyl)thiophene) (P3EHT).[8] The bromine atom provides a reactive site for cross-coupling reactions. Grignard Metathesis (GRIM) polymerization is a powerful, quasi-living polymerization technique that yields polymers with high head-to-tail (HT) regioregularity, which is essential for achieving high charge carrier mobility in organic field-effect transistors (OFETs).[1][8]

The 2-ethylhexyl side chain is not merely a solubilizing group; its branched nature effectively suppresses crystallization, making the resulting polymers suitable for applications requiring amorphous thin films with good solution processability.[9]

Experimental Protocol: GRIM Polymerization of P3EHT

This protocol describes a typical GRIM polymerization procedure.[8] All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques.

-

Grignard Formation: To a dry Schlenk flask, add this compound (1.0 eq.) and anhydrous THF. Cool the solution to 0 °C and slowly add a solution of t-butylmagnesium chloride (1.05 eq.) in THF. Stir at room temperature for 2 hours to form the thiophene Grignard reagent.

-

Polymerization: In a separate Schlenk flask, add the nickel catalyst, such as Ni(dppp)Cl₂ (1-2 mol%), and suspend it in anhydrous THF. Transfer the prepared Grignard reagent solution to the catalyst suspension via cannula.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The solution will typically become darker and more viscous as the polymer forms.

-

Quenching: Quench the polymerization by slowly adding 5 M HCl. Stir for 30 minutes.

-

Precipitation and Washing: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration.

-

Purification (Self-Validation): To remove catalyst residues and low molecular weight oligomers, the polymer must be purified by Soxhlet extraction. Sequentially wash the polymer in a Soxhlet thimble with methanol, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction.

-

Characterization: The resulting polymer's molecular weight and polydispersity index (PDI) should be determined by Gel Permeation Chromatography (GPC). Its regioregularity can be quantified by analyzing the aromatic region of its ¹H NMR spectrum.

Safety and Handling

Proper handling is essential due to the compound's toxicological profile.

-

GHS Classification: Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2).[3][5]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation).[3][5]

-

Precautionary Measures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Avoid inhalation of vapors and direct contact with skin and eyes.[10]

-

In case of accidental ingestion, seek immediate medical attention.[10]

-

Store in a cool, dry place away from light and oxidizing agents.

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling material for advanced organic electronics. Its well-defined structure allows for the synthesis of polymers with tailored properties, including high solubility and charge mobility. Understanding the causality behind its synthesis and polymerization protocols, as detailed in this guide, empowers researchers to not only reproduce results but also to innovate and develop next-generation materials for flexible displays, sensors, and photovoltaic devices.

References

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-溴-3-(2-乙基己基)噻吩 97% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 303734-52-3 | TCI AMERICA [tcichemicals.com]

- 5. This compound | C12H19BrS | CID 58098291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 303734-52-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. lookchem.com [lookchem.com]

- 10. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

A Senior Application Scientist's Guide to the Solubility and Purification of 2-Bromo-3-(2-ethylhexyl)thiophene

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Monomer Purity in Advanced Material Synthesis

2-Bromo-3-(2-ethylhexyl)thiophene is a cornerstone monomer in the field of organic electronics. It serves as a critical building block for the synthesis of conjugated polymers, most notably poly(3-(2-ethylhexyl)thiophene) (P3EHT), which are integral to the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and other advanced semiconductor applications.[1][2][3] The performance of these materials is inextricably linked to the purity of the precursor monomers. Trace impurities, such as unreacted starting materials, positional isomers, or dibrominated byproducts, can introduce defects into the polymer backbone, disrupting conjugation, hindering charge transport, and ultimately degrading device efficiency and stability.

This guide provides a comprehensive overview of the solubility characteristics and field-proven purification strategies for this compound. The methodologies described herein are grounded in fundamental chemical principles and are designed to empower researchers to achieve the high levels of purity required for cutting-edge materials science.

Solubility Profile: A Foundation for Purification

The solubility of this compound is dictated by its molecular structure: a moderately polar bromothiophene head and a large, nonpolar 2-ethylhexyl aliphatic tail. This branched alkyl chain renders the molecule a liquid at room temperature and governs its overall solubility, making it highly miscible with nonpolar organic solvents. Understanding this profile is the first step in designing an effective purification strategy.

Table 1: Solubility Characteristics of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Highly Soluble | The long alkyl chain promotes strong van der Waals interactions with aliphatic solvents. These are ideal eluents for chromatographic separation. |

| Nonpolar Aromatic | Toluene, Xylene | Highly Soluble | The thiophene ring can engage in π-π stacking with aromatic solvents, complementing the alkyl chain's solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble | Favorable dipole-dipole interactions and overall low polarity lead to high solubility. Useful for dissolving crude material. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Highly Soluble | The molecule is readily dissolved, making these solvents suitable for reaction media but generally too polar for effective chromatographic elution. |

| Polar Aprotic | Acetone, Acetonitrile | Sparingly Soluble | The molecule's predominantly nonpolar character limits its miscibility with these more polar solvents. |

| Polar Protic | Methanol, Ethanol, Water | Insoluble / Immiscible | The lack of hydrogen bond donating or accepting capability and the large hydrophobic tail prevent dissolution in protic solvents. |

Causality: The principle of "like dissolves like" is paramount. The dominant 2-ethylhexyl group imparts a nonpolar, oil-like character to the molecule. Therefore, purification strategies must leverage this property, primarily through selective adsorption onto a polar stationary phase (chromatography) while using a nonpolar mobile phase.

Strategic Purification: From Crude Product to Polymer-Grade Monomer

Achieving high purity often requires a multi-step approach. The choice of technique depends on the nature of the impurities present in the crude product. Common impurities can include unreacted 3-(2-ethylhexyl)thiophene, dibrominated species (e.g., 2,5-dibromo-3-(2-ethylhexyl)thiophene), and other positional isomers.[4]

Primary Purification via Flash Column Chromatography

Flash column chromatography is the most effective and widely used method for purifying this compound. It excels at separating compounds with different polarities.

Expertise & Causality:

-

Stationary Phase Selection: Standard silica gel is acidic and can potentially promote the degradation of halogenated thiophenes.[5] It is best practice to use a deactivated or neutral stationary phase. This can be achieved by packing the column with a slurry of silica gel in a mobile phase containing a small amount of a neutralising agent, such as triethylamine (~1-2%), and then equilibrating with the pure mobile phase.[5]

-

Mobile Phase (Eluent) System: Due to the nonpolar nature of the target molecule, the mobile phase should be of very low polarity. Pure n-hexane or n-heptane is the recommended starting point.[6][7] These solvents will elute the desired nonpolar product while retaining more polar impurities on the silica column. Dibrominated byproducts are slightly less polar than the monobrominated product and will typically elute first. Unreacted starting material (3-(2-ethylhexyl)thiophene) is more nonpolar and will also elute before the product. Careful fraction collection is key.

-

Loading Technique: Dry loading is strongly recommended over wet loading to ensure a narrow band at the start of the chromatography, leading to superior separation and resolution.

Experimental Protocol: Flash Column Chromatography

-

TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in 100% hexane. The ideal Rf value for the product should be around 0.2-0.4 for optimal column separation.[5] The thiophene ring allows for visualization under UV light (254 nm).

-

Column Packing: Prepare a slurry of silica gel (typically 50-100 times the weight of the crude product) in 100% hexane.[4] Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Sample Preparation (Dry Loading): Dissolve the crude this compound in a minimal amount of a low-boiling solvent like dichloromethane. Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

-

Column Loading: Carefully add the dry-loaded sample to the top of the packed silica gel column, creating a thin, uniform layer. Gently add a layer of sand on top to prevent disturbance.

-

Elution and Fraction Collection: Fill the column with 100% hexane and apply gentle positive pressure. Begin collecting fractions immediately. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

-

Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified liquid monomer.

Secondary Purification via Vacuum Distillation

For removing non-volatile impurities or impurities with a boiling point significantly different from the product, vacuum distillation is a highly effective secondary step.[4] Given that this compound is a liquid, this method is particularly suitable.

Expertise & Causality: Lowering the pressure dramatically reduces the boiling point of the compound, allowing it to distill at a lower temperature. This is crucial for preventing thermal decomposition, a known risk for organic molecules, especially when heated for extended periods. The boiling point of the parent compound, 3-(2-ethylhexyl)thiophene, is 150-152 °C at 7.5 Torr, providing a useful reference point.[3]

Experimental Protocol: Vacuum Distillation

-

Apparatus Setup: Assemble a vacuum distillation apparatus with a short path head to minimize product loss. Ensure all glass joints are properly sealed with vacuum grease.

-

Heating: Place the flask containing the column-purified monomer in a heating mantle with a magnetic stirrer.

-

Vacuum Application: Gradually apply vacuum from a vacuum pump, protected by a cold trap.

-

Distillation: Slowly heat the flask. Collect the fraction that distills at a constant temperature and pressure.

-

Final Product: The collected distillate should be a colorless to pale yellow, highly pure liquid.

Workflow for Monomer Purification

The logical flow from a crude reaction mixture to a final, validated pure monomer is critical for reproducible results.

Caption: Workflow for the purification and validation of this compound.

Purity Assessment: The Self-Validating System

No purification is complete without rigorous analytical validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and impurity identification. The ¹H NMR spectrum should show characteristic signals for the thiophene protons (typically in the range of 6.7-7.2 ppm) and the aliphatic protons of the ethylhexyl group.[7] Integration of these signals should match the expected proton count. The absence of signals from starting materials or byproducts is a key indicator of purity.

-

Gas Chromatography (GC): GC is a powerful quantitative technique to determine the purity percentage. A pure sample will show a single major peak. The area percentage of this peak corresponds to the purity of the monomer.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the identification capabilities of MS. It allows for the determination of the molecular weight of the main component and the identification of any minor impurity peaks.

Safety and Handling

This compound must be handled with appropriate care.

-

Hazards: It is classified as toxic if swallowed and causes skin irritation.[8]

-

Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

-

Storage: Store the material in a tightly sealed container at room temperature, protected from light.[1][9]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Buy this compound | 303734-52-3 [smolecule.com]

- 3. 3-(2-Ethylhexyl)thiophene 121134-38-1 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. This compound | C12H19BrS | CID 58098291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-3-(2-ethylhexyl)thiophene

Introduction

Thiophene and its derivatives are foundational heterocyclic scaffolds in the development of advanced functional materials and pharmaceutical agents.[1] Their unique electronic properties make them ideal components in organic electronics, including conductive polymers and organic photovoltaics. In drug development, the thiophene ring serves as a versatile bioisostere for the benzene ring, offering modified metabolic stability and binding characteristics. The precise structural characterization of these molecules is paramount to understanding their structure-property relationships and ensuring their efficacy and safety.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[1] This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-3-(2-ethylhexyl)thiophene, a common building block in polymer chemistry. We will delve into the theoretical basis for the observed chemical shifts and coupling constants, provide a field-proven experimental protocol for data acquisition, and present a full spectral assignment, grounded in authoritative references. This document is intended for researchers, scientists, and professionals who require a deep and practical understanding of NMR spectroscopy as applied to substituted thiophenes.

Molecular Structure and Spectroscopic Expectations

The first step in any NMR analysis is to examine the molecule's structure and predict the expected spectral features based on the electronic environment of each nucleus.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

The thiophene ring is an electron-rich aromatic system. The substituents at the C2 and C3 positions significantly modulate the electron density distribution within the ring.[1]

-

Bromine at C2: The bromine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). This combination generally leads to a deshielding of adjacent nuclei.

-

2-Ethylhexyl at C3: The alkyl group is electron-donating via an inductive effect (+I), which tends to shield nearby nuclei.

These competing electronic effects result in a distinct and predictable NMR spectrum. The molecule is asymmetric, meaning all twelve carbon atoms and all nineteen protons are chemically non-equivalent, although some may exhibit coincidental overlap in their chemical shifts.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different proton environments and their connectivity.

Aromatic Region (Thiophene Protons)

The two protons on the thiophene ring, H4 and H5, form a simple AX spin system. They are coupled to each other, resulting in two doublets.

-

H5: This proton is expected to be the most downfield (highest chemical shift) of the two aromatic protons. It is adjacent to the sulfur atom and experiences the deshielding effect from the C2-bromine substituent.

-

H4: This proton is adjacent to the C3-alkyl group. It will be upfield relative to H5.

-

Coupling (³JH4-H5): The coupling constant between these two protons is typically in the range of 5-6 Hz, which is characteristic for protons on a thiophene ring.[2]

Aliphatic Region (2-Ethylhexyl Protons)

The signals from the 2-ethylhexyl side chain will appear in the upfield region of the spectrum (typically 0.8-3.0 ppm).

-

CH₂ (C6): The methylene protons directly attached to the thiophene ring are diastereotopic due to the chiral center at C7. They are "benzylic-like" and will be the most deshielded of the aliphatic protons, appearing as a multiplet around 2.5-2.8 ppm.

-

CH (C7): The single methine proton will appear as a multiplet due to coupling with the adjacent CH₂ groups.

-

CH₂ groups (C8, C9, C10, C12): These will produce a complex, overlapping series of multiplets in the range of 1.2-1.6 ppm.

-

CH₃ groups (C11, C13): The two terminal methyl groups will appear as a triplet (C11) and a triplet (C13), likely overlapping, in the most upfield region of the spectrum (~0.9 ppm).

Summary of Predicted ¹H NMR Data

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | ~7.15 - 7.25 | Doublet (d) | ³JH4-H5 ≈ 5.6 | 1H |

| H4 | ~6.80 - 6.90 | Doublet (d) | ³JH4-H5 ≈ 5.6 | 1H |

| CH₂ (C6) | ~2.50 - 2.80 | Multiplet (m) | - | 2H |

| CH (C7) | ~1.50 - 1.70 | Multiplet (m) | - | 1H |

| CH₂ (C8, C9, C10, C12) | ~1.20 - 1.60 | Multiplet (m) | - | 8H |

| CH₃ (C11, C13) | ~0.85 - 0.95 | Triplet (t) | ~7.0 | 6H |

Note: Predicted values are based on typical shifts for substituted thiophenes and may vary with solvent and concentration.[1][3]

¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon environment. The chemical shifts are highly sensitive to the local electronic structure.

Aromatic Region (Thiophene Carbons)

The four carbons of the thiophene ring will have distinct chemical shifts.

-

C2: This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine typically shifts the resonance of the attached carbon to a more upfield (lower ppm) value than might be expected based on electronegativity alone.[4][5] We predict this signal to be around 110-115 ppm.

-

C3: This carbon is substituted with the bulky, electron-donating alkyl group and will be significantly downfield, likely in the 140-145 ppm range.[3]

-

C5 & C4: These protonated carbons will appear in the typical aromatic region for thiophenes, between 120-130 ppm. C5 is generally slightly downfield of C4.

Aliphatic Region (2-Ethylhexyl Carbons)

The eight carbons of the side chain will appear in the upfield region.

-

C6-C13: The chemical shifts will follow predictable trends for alkanes, with the benzylic-like C6 being the most downfield of the aliphatic carbons (excluding the thiophene ring).

Summary of Predicted ¹³C NMR Data

| Assignment | Predicted δ (ppm) |

| C3 | ~140.0 - 145.0 |

| C5 | ~128.0 - 131.0 |

| C4 | ~123.0 - 126.0 |

| C2 | ~110.0 - 115.0 |

| C7 (CH) | ~39.0 - 42.0 |

| C6 (CH₂) | ~32.0 - 35.0 |

| C8, C10, C12 (CH₂) | ~29.0 - 32.0 |

| C9 (CH₂) | ~25.0 - 28.0 |

| C11, C13 (CH₃) | ~14.0 & ~11.0 |

Note: Quaternary carbons (C2, C3) will typically have lower intensity peaks in a standard ¹³C NMR spectrum.[6]

Experimental Protocol: A Self-Validating System

The trustworthiness of NMR data hinges on a robust and well-controlled experimental methodology. The following protocol is designed to yield high-quality, reproducible data.

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Sample Preparation

-

Analyte: Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Solvent: Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for nonpolar to moderately polar organic compounds and its convenient deuterium lock signal.

-

Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). The causality for using an internal standard is to provide a universal reference point, ensuring data comparability across different instruments and experiments.

-

Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure a homogeneous solution.

¹H NMR Data Acquisition

-

Rationale: The goal is to obtain a spectrum with high resolution and a good signal-to-noise (S/N) ratio to accurately determine chemical shifts and resolve coupling patterns.

-

Instrument Tuning: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp lineshapes.

-

Pulse Sequence: Utilize a standard single-pulse sequence (e.g., 'zg30'). A 30° pulse angle is chosen as a compromise between signal intensity and allowing for a shorter relaxation delay.

-

Spectral Width: Set a spectral width of ~12 ppm, centered around 5-6 ppm, to encompass both aromatic and aliphatic regions.

-

Number of Scans: Acquire 16-32 scans. This is typically sufficient for a sample of this concentration to achieve excellent S/N.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds. This ensures that all protons have sufficient time to relax back to thermal equilibrium before the next pulse, leading to accurate signal integration.

¹³C NMR Data Acquisition

-

Rationale: Acquiring ¹³C spectra is more time-consuming due to the low natural abundance (1.1%) and smaller magnetogyric ratio of the ¹³C nucleus.[7] The primary objective is to detect all carbon signals clearly.

-

Pulse Sequence: Use a standard single-pulse sequence with broadband proton decoupling (e.g., 'zgpg30'). Proton decoupling collapses C-H coupling, simplifying the spectrum to singlets and providing a significant S/N boost via the Nuclear Overhauser Effect (NOE).[7]

-

Spectral Width: Set a spectral width of ~220-250 ppm to cover the full range of organic carbon chemical shifts.

-

Number of Scans: A significantly larger number of scans is required. Typically, 1024 scans or more are necessary to achieve adequate S/N.

-

Relaxation Delay (d1): A delay of 2 seconds is generally sufficient, especially for a molecule with flexible side chains which aid in relaxation.

Data Processing

-

Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to the Free Induction Decay (FID) to improve S/N, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to obtain a flat baseline.

-

Calibration: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm, which is internally referenced to TMS.

Structural Validation with 2D NMR

While 1D NMR provides a wealth of information, complex structures benefit from 2D NMR experiments for unambiguous assignment. Though not explicitly performed here, discussing their role demonstrates a comprehensive approach.

Caption: Expected key HMBC (²JCH, ³JCH) correlations for structural validation.

-

COSY (Correlation Spectroscopy): Would show a cross-peak between H4 and H5, confirming their scalar coupling. It would also reveal the entire coupling network within the 2-ethylhexyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Would directly correlate each proton to its attached carbon (e.g., H4 to C4, H5 to C5).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for mapping the carbon skeleton. As shown in the diagram above, correlations from H4 to C2, C3, and C5, and from the C6 methylene protons to C3 and C4, would definitively piece together the substituted thiophene ring.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a unique and information-rich fingerprint of its molecular structure. The chemical shifts of the thiophene ring protons (H4 and H5) and carbons (C2-C5) are dictated by the combined electronic effects of the bromo and ethylhexyl substituents. The aliphatic signals of the side chain are well-resolved and consistent with its branched structure. By employing the rigorous experimental protocol detailed in this guide, researchers can obtain high-fidelity data, allowing for confident structural confirmation and quality control. This deep spectroscopic understanding is essential for professionals in materials science and drug development who rely on such building blocks to create novel and impactful technologies.

References

- 1. benchchem.com [benchchem.com]

- 2. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. oipub.com [oipub.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Electrochemical properties of substituted thiophene monomers

An In-Depth Technical Guide to the Electrochemical Properties of Substituted Thiophene Monomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted thiophenes are a cornerstone class of monomers in the field of organic electronics and bioelectronics. Their utility stems from the ability to form π-conjugated polymers (polythiophenes) whose electronic, optical, and physical properties can be precisely tuned through chemical substitution. This guide provides a comprehensive exploration of the electrochemical properties of these monomers, focusing on the fundamental principles that govern their behavior and the practical implications for material design and application. We delve into the mechanisms of electropolymerization, the profound influence of electronic and steric substituent effects on redox potentials, and the advanced electrochemical techniques used for characterization. With a focus on applications relevant to drug development and biomedical sensing, this guide offers field-proven insights and detailed experimental protocols to empower researchers in harnessing the full potential of substituted polythiophenes.

The Foundation: Thiophene and the Dawn of Conductive Polymers

Thiophene, a five-membered aromatic heterocycle, is the parent compound for a vast family of conducting polymers. Unsubstituted polythiophene, while conductive, suffers from poor solubility and processability, limiting its practical use.[1] The introduction of substituents onto the thiophene ring in the 3- and/or 4-positions was a watershed moment, leading to soluble and processable materials without sacrificing the essential electronic conjugation along the polymer backbone.[1] These functionalized polymers, particularly derivatives of 3,4-ethylenedioxythiophene (EDOT), exhibit a unique combination of high conductivity, exceptional stability, and biocompatibility, making them ideal candidates for applications at the interface of biology and electronics.[2][3] This guide focuses on the electrochemical behavior of the monomeric precursors, as understanding and controlling their properties is the key to designing the final polymer with desired characteristics for applications ranging from biosensors to controlled drug release systems.[4][5]

Core Electrochemical Principles

The defining characteristic of thiophene monomers is their ability to undergo oxidative polymerization. This process is initiated and propagated electrochemically, allowing for the direct formation of a conductive polymer film on an electrode surface.

Monomer Oxidation: The Initiating Step

The journey from monomer to polymer begins with the oxidation of the thiophene ring at an electrode surface. When a sufficiently positive potential is applied, the monomer loses an electron to form a radical cation. This is the critical, rate-determining step of the polymerization process.[6] The potential at which this occurs, the oxidation potential (E_ox_), is a key parameter that is highly sensitive to the monomer's chemical structure.

The Mechanism of Electropolymerization

Once formed, the radical cations are highly reactive. The polymerization proceeds through a cascade of coupling reactions. While the exact mechanism can be complex, it is generally accepted to follow the pathway illustrated below.[7][8]

-

Oxidation: The monomer (M) is oxidized at the electrode surface to form a radical cation (M•+).

-

Dimerization: Two radical cations couple to form a dicationic dimer.

-

Deprotonation: The dimer expels two protons to re-aromatize, forming a neutral dimer (e.g., bithiophene).

-

Chain Propagation: The dimer has a lower oxidation potential than the original monomer.[9] It is immediately oxidized, and it couples with other radical cations, propagating the polymer chain. This process continues, depositing a growing polymer film onto the electrode.[10]

Caption: Mechanism of thiophene electropolymerization.

The Essence of Conductivity: Doping and De-doping

A neutral polythiophene chain is a semiconductor. Its remarkable conductivity arises from a process called "doping." During oxidative polymerization, the polymer is formed in its oxidized, or p-doped , state.[11] In this state, positive charges (polarons and bipolarons) are created along the polymer backbone, which act as mobile charge carriers.[12] These charges are balanced by anions from the supporting electrolyte that become incorporated into the polymer film.[13] The process is reversible; applying a negative potential reduces the polymer back to its neutral, non-conductive state in a process called de-doping. This ability to switch between conductive and insulating states is the basis for many of its applications.

The Power of Substitution: Tuning Electrochemical Properties

The strategic placement of functional groups on the thiophene ring is the most powerful tool for tuning the monomer's electrochemical properties and, consequently, the final polymer's characteristics.

Electronic Effects: A Game of Push and Pull

The ease of oxidizing the thiophene monomer is directly related to the electron density of the π-system. Substituents that alter this density have a predictable and profound effect on the oxidation potential.

-

Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy (e.g., the ethylenedioxy bridge in EDOT), and amine groups "push" electron density into the thiophene ring. This increases the energy of the Highest Occupied Molecular Orbital (HOMO), making it easier to remove an electron. Consequently, EDGs lower the monomer's oxidation potential .[14][15] This is highly desirable, as polymerization can occur at less extreme potentials, reducing the risk of side reactions or polymer degradation.[9]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, and carboxyl groups "pull" electron density from the ring. This stabilizes the HOMO, making the monomer more difficult to oxidize. Therefore, EWGs increase the monomer's oxidation potential .[16] While direct polymerization of monomers with strong EWGs can be challenging, these groups are invaluable for post-polymerization modification.[17]

Caption: Effect of substituents on frontier molecular orbitals.

Steric Effects and Polymer Planarity

Beyond electronics, the physical size and location of substituents play a crucial role. For efficient charge transport along the polymer backbone, the thiophene rings must be as coplanar as possible to maximize π-orbital overlap. Bulky substituents can introduce steric hindrance, forcing adjacent rings to twist. This disruption in planarity reduces conjugation, which can decrease conductivity and alter the polymer's optical properties.[18] However, flexible side chains, like alkyl groups, are essential for ensuring solubility.[1] Thus, a balance must be struck between promoting solubility and maintaining planarity.

Designing for Bio-Applications: The Role of Functional Groups

For applications in biosensing and drug development, it is often necessary to attach biomolecules (e.g., enzymes, antibodies, DNA) to the polymer surface. This is achieved by using thiophene monomers bearing reactive functional groups.[3] Monomers with carboxyl (-COOH), hydroxyl (-OH), or amine (-NH2) side chains can be polymerized and then used as a scaffold for covalent immobilization of biological probes.[17][19] These functional handles are the critical link between the electronic world of the conducting polymer and the biological system being studied or modulated.

The Scientist's Toolkit: Advanced Electrochemical Characterization

A suite of electrochemical techniques is used to probe the properties of substituted thiophene monomers and their resulting polymers.

Cyclic Voltammetry (CV)

Cyclic Voltammetry is the workhorse technique in this field. It involves sweeping the potential of an electrode in a solution containing the monomer and measuring the resulting current. A typical CV experiment provides a wealth of information:

-

Monomer Oxidation Potential (E_ox_): The potential at which the anodic (oxidation) current begins to rise indicates the onset of monomer oxidation.[6]

-

Electropolymerization Monitoring: During repeated CV cycles, the growth of new peaks corresponding to the redox activity of the polymer film confirms successful deposition. The increasing current with each cycle indicates the accumulation of electroactive polymer on the electrode surface.[6]

-

Polymer Redox Behavior: Once the film is formed, its CV reveals the potentials for p-doping and de-doping, as well as an indication of its electrochemical stability over repeated cycling.[20]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the intricate interfaces within an electrochemical system. By applying a small sinusoidal voltage perturbation and measuring the current response over a range of frequencies, EIS can deconstruct the system into its constituent electronic and ionic components. For polythiophene films, EIS is invaluable for:

-

Modeling the Interface: It allows for the creation of an equivalent circuit model that represents the physical processes occurring, such as charge transfer resistance at the electrode/polymer interface and ion diffusion within the polymer film.[21][22]

-

Characterizing Film Properties: EIS can provide quantitative data on the film's capacitance, resistance, and the kinetics of the doping/de-doping process, which are crucial for applications like supercapacitors and sensors.[23][24]

Spectroelectrochemistry

This technique combines spectroscopy (e.g., UV-Vis-NIR, Raman) with electrochemistry to provide a real-time window into the changes in a material's electronic structure as its redox state is varied.

-

In-Situ UV-Vis-NIR Spectroscopy: By monitoring the optical absorption spectrum of a polythiophene film as the potential is swept, one can directly observe the electronic transitions associated with its neutral, polaron, and bipolaron states.[12][25] For example, the neutral polymer typically absorbs at a specific wavelength (the π-π* transition), and as it is oxidized, this peak decreases while new absorption bands corresponding to polaronic and bipolaronic states appear at lower energies (in the NIR region).[26]

-

In-Situ Raman Spectroscopy: This technique provides information about the vibrational modes of the polymer, which are sensitive to its geometric and electronic structure. Changes in the Raman spectrum during electrochemical cycling can reveal how the C=C and C-C bond lengths within the thiophene rings change upon doping, providing insight into the transition between benzoid (neutral) and quinoid (oxidized) resonance structures.[27][28]

Caption: Workflow for electrochemical characterization.

Data & Protocols: From Theory to Practice

Comparative Electrochemical Data

The choice of monomer has a direct and measurable impact on its electrochemical properties. The following table summarizes typical oxidation potentials for thiophene and key substituted derivatives, illustrating the principles of substituent effects.

| Monomer | Substituent Type | Typical Onset Oxidation Potential (V vs. Ag/AgCl) | Key Feature | Reference |

| Thiophene | Unsubstituted | ~1.3 - 1.6 V | High oxidation potential | [6] |

| 3-Methylthiophene | Electron-Donating (Alkyl) | ~1.2 - 1.4 V | Lower potential than thiophene | |

| 3,4-Ethylenedioxythiophene (EDOT) | Strongly Electron-Donating | ~0.8 - 1.0 V | Low oxidation potential, high stability | [2] |

| 3-Thiopheneacetic acid | Electron-Withdrawing (Carboxyl) | > 1.6 V (often difficult to polymerize directly) | High oxidation potential, provides functional handle | [17] |

Note: Potentials are approximate and can vary significantly with solvent, electrolyte, and electrode material.

Experimental Protocol: Cyclic Voltammetry for Monomer Characterization and Electropolymerization

Objective: To determine the oxidation potential of a substituted thiophene monomer and subsequently deposit a polymer film onto a working electrode.

Materials & Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon, Platinum, or Indium Tin Oxide (ITO) glass)

-

Reference Electrode (e.g., Ag/AgCl in saturated KCl)

-

Counter Electrode (e.g., Platinum wire or mesh)

-

High-purity solvent (e.g., Acetonitrile or Dichloromethane)

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO4))

-

Substituted thiophene monomer (typically 10-50 mM concentration)

-

Inert gas (Nitrogen or Argon) for deaeration

Methodology:

-

Preparation: Polish the working electrode to a mirror finish (if applicable), rinse with solvent, and dry. Assemble the three-electrode cell.

-

Solution Preparation: Prepare the electrolyte solution by dissolving the supporting electrolyte and the monomer in the solvent.

-

Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Initial CV Scan (Monomer Oxidation):

-

Set the potential window to scan from a non-oxidizing potential (e.g., 0 V) towards a positive potential until the anodic peak for monomer oxidation is observed.

-

Perform a single cycle at a scan rate of 50-100 mV/s.

-

Causality: This initial scan identifies the E_ox_ of the monomer. It is crucial not to scan to excessively high potentials to avoid solvent breakdown or irreversible damage to the electrode. The identified potential informs the range needed for electropolymerization.

-

-

Electropolymerization (Film Growth):

-

Choose a potential window that encompasses the monomer oxidation. For example, from 0 V to a potential slightly higher than the observed E_ox_.

-

Perform multiple (e.g., 10-20) consecutive CV cycles at the same scan rate.

-

Self-Validation: Observe the voltammogram in real-time. Successful polymerization is indicated by the appearance and growth of new redox peaks corresponding to the polymer film and a progressive increase in the overall current density with each cycle.[6] This provides immediate feedback that the desired process is occurring.

-

-

Post-Polymerization Wash:

-

After deposition, carefully remove the polymer-coated working electrode from the monomer solution.

-

Gently rinse it with fresh, pure solvent to remove any unreacted monomer and electrolyte from the surface.

-

-

Characterization of the Polymer Film:

-

Transfer the coated electrode to a fresh electrochemical cell containing only the supporting electrolyte and solvent (no monomer).

-

Perform CV scans within a narrower potential window (e.g., -0.5 V to +0.8 V for a PEDOT film) to characterize the doping/de-doping behavior of the polymer film itself without interference from monomer oxidation.

-

Conclusion: A Tunable Platform for Innovation

The electrochemical properties of substituted thiophene monomers are not merely academic curiosities; they are the fundamental design parameters for creating a new generation of advanced materials. By understanding the interplay of electronic and steric effects, researchers can rationally design monomers that polymerize under mild conditions to yield polymers with tailored conductivity, stability, and functionality. The ability to introduce specific chemical handles for bio-conjugation has firmly established polythiophenes as a leading platform for developing high-performance biosensors, innovative drug delivery systems, and scaffolds for tissue engineering. As our understanding of the structure-property relationships continues to deepen, the versatility and potential of these remarkable materials will undoubtedly continue to expand.

References

- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Thiophene - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. DSpace [repository.kaust.edu.sa]

- 14. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, and optical and electrochemical properties of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives with the same or different aryl substituents on the thiophene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cpsm.kpi.ua [cpsm.kpi.ua]

- 19. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Electrochemical synthesis and characterization of poly(3,4-ethylenedioxythiophene) (PEDOT) and PEDOT derivatives [udspace.udel.edu]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Potentiodynamic Electrochemical Impedance Spectroscopy of Polyaniline-Modified Pencil Graphite Electrodes for Selective Detection of Biochemical Trace Elements | MDPI [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. In situ spectroelectrochemical Raman studies of poly(3,4-ethylenedioxythiophene) (PEDT) | Semantic Scholar [semanticscholar.org]

- 28. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Safety, handling, and storage of 2-Bromo-3-(2-ethylhexyl)thiophene

An In-Depth Technical Guide to the Safe Handling, and Storage of 2-Bromo-3-(2-ethylhexyl)thiophene

Introduction: Understanding this compound

This compound is a substituted thiophene derivative essential in the field of organic electronics.[1] Its molecular structure makes it a valuable building block for the synthesis of conjugated polymers and small molecules used in applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The presence of the bulky, flexible 2-ethylhexyl side chain enhances the solubility of resulting materials in common organic solvents, a critical property for solution-based processing techniques. The bromine atom provides a reactive site for further chemical modifications, typically through cross-coupling reactions.

Given its integral role in advanced materials research, a comprehensive understanding of its chemical properties and associated hazards is paramount for ensuring the safety of researchers and maintaining the integrity of experimental outcomes. This guide provides a detailed examination of the safety, handling, and storage protocols for this compound, grounded in authoritative safety data and field-proven laboratory practices.

Section 1: Hazard Identification and Toxicological Profile

The primary pillar of safe chemical handling is a thorough understanding of the inherent risks. This compound is classified as a hazardous substance, and its toxicological profile necessitates stringent safety measures.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of the compound's primary hazards.[2]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[2] |

Expert Insight: The "Toxic if swallowed" (H301) classification is a critical warning.[2] This indicates that even small quantities ingested accidentally can cause serious harm or be fatal. The "Causes skin irritation" (H315) classification, while less severe, highlights the importance of preventing direct skin contact to avoid dermatitis and other local effects.[2] Some sources also note that the material may be irritating to mucous membranes and the upper respiratory tract.[3]

Toxicological Rationale

While specific metabolic pathways for this compound are not extensively detailed in public literature, the toxicology of substituted thiophenes provides a basis for understanding the risks. Thiophene rings can undergo metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[4] This can lead to the formation of reactive intermediates, such as thiophene-S-oxides, which can covalently bind to cellular macromolecules if not effectively detoxified, typically through conjugation with glutathione (GSH).[4] The acute oral toxicity may be linked to the rapid absorption and metabolic activation of the compound. Skin irritation is likely due to the chemical's ability to disrupt the lipid barrier of the epidermis.

Section 2: Chemical and Physical Properties

Understanding the physical properties of a chemical is crucial for designing safe experiments and storage solutions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉BrS | [2][5] |

| Molecular Weight | 275.25 g/mol | [2][5] |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Density | 1.201 g/mL at 25 °C | |

| Refractive Index | n/D 1.523 | |

| Flash Point | >110 °C (>230 °F) | [3] |

| CAS Number | 303734-52-3 | [2][5] |

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling, guided by the hierarchy of controls, is essential. All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[7]

Engineering Controls

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and reactions, must be conducted inside a properly functioning chemical fume hood to control vapor inhalation.[7][8]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be immediately accessible in the laboratory where the chemical is handled.[7]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazards identified in Section 1.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[3] For procedures with a higher risk of splashing, such as transfers of larger volumes, a full-face shield should be worn in addition to goggles.[9]

-

Skin Protection:

-

Gloves: Compatible, chemical-resistant gloves must be worn at all times. Nitrile rubber gloves (minimum 0.11 mm thickness) are a suitable choice.[7] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.[7]

-

-

Respiratory Protection: If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][8]

Workflow for Safe Handling

The following diagram outlines the lifecycle of this compound within a research environment, emphasizing critical safety checkpoints.

Caption: Safe Handling and Lifecycle Workflow Diagram.

Section 4: Storage and Stability

Proper storage is critical for maintaining the chemical's purity and preventing hazardous situations.

-

Temperature: Store in a refrigerator at temperatures between 0-10°C.[6]

-

Atmosphere: The compound should be stored under an inert gas, such as argon or nitrogen.[6] This is because it is noted to be air and heat sensitive, and an inert atmosphere prevents potential oxidative degradation.[6]

-

Container: Keep the container tightly closed and in a dry, well-ventilated area.[10]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, alcohols, and amines.[3][8]

-

Storage Class: The compound falls under Storage Class 6.1D: Non-combustible, acutely toxic Cat. 3 / toxic hazardous materials. This classification dictates that it should be stored separately from flammable materials and foodstuffs.

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

-

If Swallowed: Do NOT induce vomiting. [8] Immediately call a physician or poison control center.[3] If the person is conscious, rinse their mouth with water.[3] Due to its H301 classification, this is a medical emergency.

-

In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention.[3]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11]

-

If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.

Spill and Leak Response

-

Evacuate: Evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but only if this can be done without spreading the vapor to other areas.

-

Contain: Wearing full PPE, contain the spill using a suitable absorbent material like vermiculite or a chemical sorbent. Do not use combustible materials like paper towels for large spills.

-

Collect: Carefully collect the absorbed material into a suitable, labeled, and sealed container for chemical waste.[9]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

-

Report: Report the incident to the laboratory supervisor and the institutional environmental health and safety (EHS) office.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[3]

-

Specific Hazards: The compound can emit toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, hydrogen bromide gas, and sulfur oxides.[3][8]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[3]

Section 6: Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.

-

Disposal: Disposal must be handled by a licensed professional waste disposal service.[3] A common method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the hazardous decomposition products.[3] Always observe all federal, state, and local environmental regulations.[3][12]

Conclusion

This compound is a key precursor in materials science, but its safe use demands a disciplined and informed approach. Its primary hazards—acute oral toxicity and skin irritation—necessitate the consistent use of engineering controls and appropriate PPE. By adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can effectively mitigate risks, ensuring a safe laboratory environment while advancing scientific discovery.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C12H19BrS | CID 58098291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 4. femaflavor.org [femaflavor.org]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 303734-52-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. aaronchem.com [aaronchem.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cpachem.com [cpachem.com]

A Comprehensive Technical Guide to 2-Bromo-3-(2-ethylhexyl)thiophene: From Commercial Availability to High-Purity Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-(2-ethylhexyl)thiophene is a crucial building block in the synthesis of advanced organic electronic materials, particularly conductive polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its branched 2-ethylhexyl side chain imparts excellent solubility and processability to the resulting materials, while the bromine atom provides a reactive site for polymerization and cross-coupling reactions. The purity of this monomer is of paramount importance, as even trace impurities can significantly degrade the performance and stability of organic electronic devices. While its application in drug development is less direct, thiophene derivatives are a significant class of compounds in medicinal chemistry, making the understanding of this precursor relevant. This in-depth technical guide provides a comprehensive overview of the commercial availability, purity standards, analytical methodologies, and purification strategies for this compound, empowering researchers to source, handle, and utilize this key intermediate with confidence.

Commercial Suppliers and Purity Specifications

This compound is readily available from a variety of chemical suppliers. The typical purity offered by major vendors ranges from 96% to over 98%, with Gas Chromatography (GC) being the most common analytical technique for purity assessment.

| Supplier | Stated Purity | Analytical Method |

| Sigma-Aldrich | 97% | GC |

| TCI America | >97.0% | GC |

| Alfa Chemistry | 97% | GC |

| ChemScene | ≥96% | Not specified |

It is imperative for researchers to obtain and scrutinize the Certificate of Analysis (CoA) for each batch to understand the specific impurity profile. While a high percentage purity is desirable, the nature of the remaining impurities is equally critical.

The Critical Impact of Purity on Organic Electronic Devices

In the realm of organic electronics, the performance of a device is intimately linked to the purity of the constituent materials. Impurities in this compound can have several detrimental effects on the resulting polymers and devices:

-

Charge Trapping: Impurities can act as charge traps, localizing charge carriers and impeding their transport through the semiconductor layer. This leads to a significant reduction in charge carrier mobility, a key performance metric for OFETs.[1][2][3]

-

Disruption of Molecular Packing: Even small amounts of impurities can disrupt the ordered packing of polymer chains, which is crucial for efficient intermolecular charge hopping.

-

Reduced Device Stability: Impurities can degrade under operating conditions, leading to a decline in device performance over time.

Therefore, for demanding applications such as high-performance OFETs, sourcing the highest purity monomer and potentially performing additional purification steps is a critical investment in achieving reliable and optimal device characteristics.

Synthesis, Potential Impurities, and Purification Strategies

A deep understanding of the synthetic route to this compound is essential for anticipating potential impurities. While specific industrial synthesis protocols are often proprietary, the most probable synthetic pathway involves the bromination of 3-(2-ethylhexyl)thiophene.

Logical Workflow for Synthesis and Purification of this compound

References

A Comprehensive Technical Guide to the Regioselective Bromination of 3-(2-ethylhexyl)thiophene

Abstract

This technical guide provides an in-depth exploration of the regioselective bromination of 3-(2-ethylhexyl)thiophene, a critical precursor in the synthesis of high-performance semiconducting polymers such as Poly(3-(2-ethylhexyl)thiophene) (P3EHT).[1] Addressed to researchers, scientists, and professionals in drug development and materials science, this document elucidates the underlying mechanistic principles, offers detailed, field-proven experimental protocols, and presents robust analytical methodologies for product characterization. By synthesizing theoretical knowledge with practical insights, this guide aims to empower researchers to achieve high yields and exceptional regioselectivity in their synthetic endeavors, ultimately accelerating the development of advanced organic electronic materials.

Introduction: The Strategic Importance of Regioselective Bromination

The functionalization of thiophene-based monomers is a cornerstone of modern materials science, particularly in the realm of organic electronics. 3-(2-ethylhexyl)thiophene is a key building block, prized for the solubility its branched alkyl side-chain imparts to the resulting polymers.[2] The precise placement of bromine atoms on the thiophene ring is paramount, as it dictates the connectivity and, consequently, the electronic properties of the final polymer. Regioregular polymers, characterized by a high degree of head-to-tail linkages, exhibit superior charge carrier mobility and device performance.

This guide focuses on the synthesis of 2-bromo-3-(2-ethylhexyl)thiophene, the primary monomer for achieving this desired regioregularity. We will delve into the chemical principles that govern the selective bromination at the C2 position of the thiophene ring, providing a comprehensive understanding of how to control the reaction's outcome.

Mechanistic Underpinnings of Regioselective Bromination

The regioselectivity of the bromination of 3-(2-ethylhexyl)thiophene is governed by the principles of electrophilic aromatic substitution (EAS). The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The 2-ethylhexyl group at the 3-position is an electron-donating group (EDG) through an inductive effect, which further activates the thiophene ring towards EAS.

The directing effect of the alkyl group favors substitution at the positions ortho (C2 and C4) and para (C5) to it. However, in the case of thiophene, the positions adjacent to the sulfur atom (C2 and C5, also known as the α-positions) are inherently more reactive than the positions further away (C3 and C4, the β-positions). This is due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex or arenium ion) formed during the electrophilic attack.

Computational studies, such as those using Density Functional Theory (DFT), have confirmed that the formation of the bromonium ion intermediate is a favorable pathway in the bromination of thiophenes.[3] The transition state leading to substitution at the C2 and C5 positions is lower in energy than that for substitution at the C4 position.

The interplay between the activating effect of the alkyl group and the inherent reactivity of the thiophene ring results in a strong preference for bromination at the C2 and C5 positions. The challenge then becomes achieving selective monobromination at the desired C2 position, while avoiding dibromination at the C2 and C5 positions, and minimizing the formation of the undesired 4-bromo isomer.

Kinetic vs. Thermodynamic Control

The distribution of brominated isomers can be influenced by whether the reaction is under kinetic or thermodynamic control.[4][5]

-

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product distribution is determined by the relative rates of formation of the different isomers. The isomer with the lowest activation energy for its formation will be the major product. For the bromination of 3-alkylthiophenes, the C2 position is generally the most kinetically favored due to the combined directing effects of the alkyl group and the sulfur atom.[6][7]

-

Thermodynamic Control: At higher temperatures, the bromination reaction can become reversible, allowing for an equilibrium to be established between the different isomers.[8] The product distribution will then reflect the relative thermodynamic stabilities of the isomers. In some cases, the thermodynamically most stable isomer may not be the one that is formed the fastest.

For the regioselective synthesis of this compound, reaction conditions are typically chosen to favor kinetic control, thus maximizing the yield of the desired isomer.

Experimental Protocols for Regioselective Monobromination

Two primary strategies have proven effective for the high-yield, regioselective monobromination of 3-(2-ethylhexyl)thiophene: direct bromination with N-bromosuccinimide (NBS) and a lithiation-bromination sequence.

Method 1: Direct Bromination with N-Bromosuccinimide (NBS)

N-bromosuccinimide is a mild and highly regioselective brominating agent for electron-rich aromatic compounds.[9] Its use is often preferred over elemental bromine (Br₂) as it is a solid, easier to handle, and the reaction conditions can be more readily controlled to prevent over-bromination.[10]

Causality Behind Experimental Choices:

-

Reagent: NBS is chosen for its ability to provide a low concentration of electrophilic bromine, which favors selective monobromination.[11]

-

Solvent: The choice of solvent is critical in modulating the reactivity of NBS and influencing the regioselectivity. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used. DMF can be particularly effective as it has been shown to avoid the variable induction times that can be observed with THF.[12] Acetonitrile is another solvent known to promote high regioselectivity in NBS brominations.[13]

-

Temperature: The reaction is typically carried out at low temperatures (e.g., 0°C to room temperature) to ensure kinetic control and minimize the formation of byproducts. The initial bromination of 3-alkylthiophenes can be exothermic, necessitating careful temperature management.[12]

-

Stoichiometry: A slight excess of the thiophene substrate or careful control of the NBS stoichiometry (typically 1.0 to 1.1 equivalents) is employed to disfavor dibromination.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 3-(2-ethylhexyl)thiophene (1.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to dissolve the substrate. Cool the solution to 0°C in an ice bath.

-

NBS Addition: Dissolve N-bromosuccinimide (1.05 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel.

-

Reaction Execution: Add the NBS solution dropwise to the stirred thiophene solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed, quench the reaction by pouring the mixture into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or hexanes).

-

Washing: Wash the combined organic layers with water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford this compound as a colorless oil.

Data Presentation:

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NBS | THF | rt | 22 | 90 | [14] |

| NBS | CHCl₃ | rt | 4 | 92 | [14] |

| NBS | DMF | rt | - | - | [12] |

Mandatory Visualization:

Caption: Experimental workflow for the NBS bromination of 3-(2-ethylhexyl)thiophene.

Method 2: Lithiation Followed by Bromination

This method involves the deprotonation of the most acidic proton on the thiophene ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with an electrophilic bromine source.

Causality Behind Experimental Choices:

-

Regiocontrol: The high regioselectivity of this method stems from the preferential deprotonation at the C2 position. The acidity of the α-protons of thiophene is significantly greater than that of the β-protons, and the presence of the electron-donating alkyl group at the 3-position further enhances the acidity of the C2 proton.

-

Base: n-BuLi is a strong, non-nucleophilic base that efficiently deprotonates the thiophene ring at low temperatures.

-

Temperature: The lithiation step is performed at very low temperatures (e.g., -78°C) to prevent side reactions, such as rearrangement or decomposition of the organolithium intermediate.

-

Bromine Source: A variety of electrophilic bromine sources can be used, including elemental bromine (Br₂), 1,2-dibromoethane, or carbon tetrabromide (CBr₄).

Detailed Step-by-Step Protocol:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a septum.

-

Substrate and Solvent: Add 3-(2-ethylhexyl)thiophene (1.0 eq) to the flask and dissolve it in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the temperature at -78°C. Stir the mixture at this temperature for 1-2 hours.

-